![molecular formula C20H23N3O2S B2490615 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797848-21-5](/img/structure/B2490615.png)

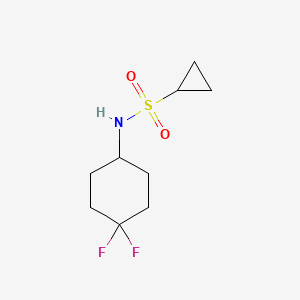

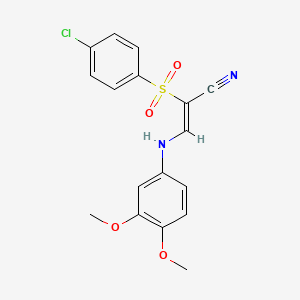

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" is part of a class of chemicals that have drawn interest for their potential pharmacological activities. Its structure suggests a complex synthesis pathway and multifaceted chemical and physical properties that could be leveraged in various scientific fields.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including structures similar to the targeted compound, often involves multi-step reactions that may include the formation of pyrrolidin-3-ones from serine and threonine-based sulfonamides or the coupling of substituted benzene sulfonamide with anticancer activity potential. Notably, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide showcases a synthesis route involving mesitylene sulfonyl chloride, indicating complex synthesis strategies for related compounds (Redda et al., 2011).

Molecular Structure Analysis

Structural analysis of related sulfonamide compounds reveals that these molecules can adopt various conformations, influenced by their specific functional groups and bonding arrangements. For example, certain pyrrolidine and dihydropyran rings in related compounds adopt envelope conformations, highlighting the complexity of the molecular geometry in sulfonamide derivatives (Selvanayagam et al., 2011).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, including cycloisomerisation and sulfonylation/cyclization, reflecting their reactive nature and the potential for diverse chemical transformations. Gold-catalyzed reactions, for instance, can lead to the divergent synthesis of pyrroles and dihydropyridines from N-propargyl-N-vinyl sulfonamides, showcasing the versatility of sulfonamide derivatives in synthetic chemistry (Undeela et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide derivatives can vary widely, influenced by their molecular structure. Properties such as solubility, melting points, and crystallinity are critical for their application in various fields. For instance, the crystalline structure of certain sulfonamide compounds can facilitate the formation of dimers through hydrogen bonding, affecting their physical state and solubility (Selvanayagam et al., 2011).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as their reactivity with other compounds, acidity or basicity of the sulfonamide group, and the stability of their chemical bonds, are essential for understanding their behavior in chemical reactions. The ability of sulfonamide compounds to engage in various chemical reactions, including sulfonylation and cyclization, underscores their significance in synthetic organic chemistry and potential applications in medicinal chemistry (Wu et al., 2023).

Scientific Research Applications

Herbicidal Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide shows potential in the field of agriculture, particularly as a herbicide. A study by Hosokawa et al. (2001) synthesized enantiomers of related sulfonamide compounds and found that certain isomers exhibited significant herbicidal activity. This suggests potential applications in controlling unwanted vegetation in agricultural settings (Hosokawa et al., 2001).

Carbonic Anhydrase Inhibition

Research on sulfonamide derivatives, including those related to the compound , has identified their effectiveness in inhibiting human carbonic anhydrase isozymes. A study by Akbaba et al. (2014) explored various sulfonamides derived from indanes and tetralines, highlighting their inhibition effects on carbonic anhydrase, which could have implications for medical research and drug development (Akbaba et al., 2014).

Antitumor and Radioprotective Activities

Sulfonamides containing the pyrrolo[2,3-b]pyridine structure have shown promising results in antitumor and radioprotective activities. Ghorab et al. (2006) synthesized several sulfonamides and evaluated their effectiveness in these areas, finding some compounds displayed potent antitumor activities, surpassing even established drugs like doxorubicin (Ghorab et al., 2006).

Antifungal Activity

The antifungal potential of sulfonamide compounds, including those structurally similar to the specified compound, has been demonstrated. El-Gaby et al. (2002) synthesized various sulfonamides and found that certain derivatives exhibited remarkable antifungal activity, suggesting potential use in controlling fungal infections or as a basis for developing new antifungal agents (El-Gaby et al., 2002).

Synthesis of Magnetic and Optically Active Compounds

Sulfonamide derivatives have been used in the synthesis of compounds with unique magnetic and optical properties. Wu et al. (2019) investigated a series of cobalt(ii)-sulfonamide complexes, correlating their magnetic anisotropy with coordination geometry. This research opens possibilities in the field of materials science, particularly for applications requiring magnetic properties (Wu et al., 2019).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs by inhibiting their activity . It binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts the activation of downstream signaling pathways .

Biochemical Pathways

The compound affects several biochemical pathways, primarily the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .

Pharmacokinetics

The compound’s low molecular weight is noted, which could be beneficial for its bioavailability .

Result of Action

The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .

Biochemical Analysis

Biochemical Properties

The compound N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound’s interaction with these receptors can influence various biochemical reactions, including signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis .

Cellular Effects

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These effects suggest that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to FGFRs, leading to the inhibition of these receptors . This inhibition results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This disruption can lead to changes in gene expression and other cellular processes .

properties

IUPAC Name |

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c24-26(25,19-9-8-16-5-1-2-6-18(16)15-19)22-12-4-13-23-14-10-17-7-3-11-21-20(17)23/h3,7-11,14-15,22H,1-2,4-6,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDYJVUGYSSJBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)

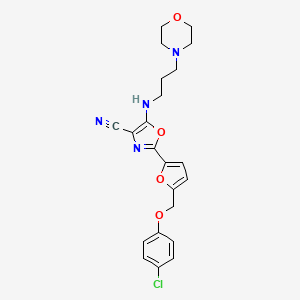

![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/no-structure.png)

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2490545.png)

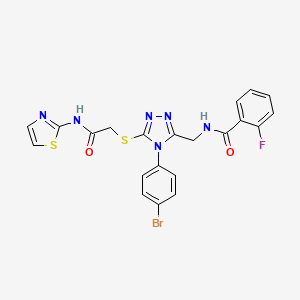

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490546.png)

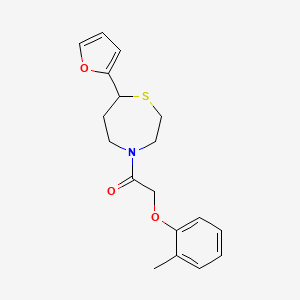

![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)